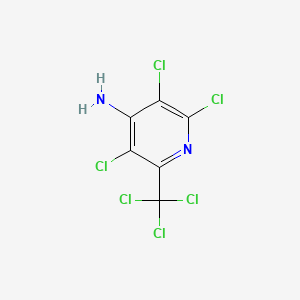

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine

説明

特性

IUPAC Name |

2,3,5-trichloro-6-(trichloromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl6N2/c7-1-3(13)2(8)5(9)14-4(1)6(10,11)12/h(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJVZJNBTWPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198194 | |

| Record name | 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5005-62-9 | |

| Record name | 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Amination of Chloropyridine Formic Acid Derivatives

One of the most efficient and industrially viable methods involves the aminating reaction of 4-chloropyridine-2-formic acid or its 3,4,5,6-tetrachloro derivative. This method improves on earlier processes by reducing the use of excessive ammoniation agents and minimizing wastewater production.

- Starting Material: 3,4,5,6-tetrachloropyridine-2-formic acid or 4-chloropyridine-2-formic acid.

- Reaction Medium: Aqueous solution adjusted to neutral pH (using sodium hydroxide, potassium hydroxide, ammonium bicarbonate, or volatile ammonium salts) to convert the acid to its corresponding salt.

- Amination: Addition of ammoniation agent (ammoniacal liquor, liquefied ammonia, volatile salts, or ammonium bicarbonate) in a closed reactor.

- Reaction Conditions: Heating at 100–140°C for 0.5 to 10 hours.

- Post-reaction: Hot discharge of unreacted ammonia, acidification with mineral acid to pH 1–2, filtration, and drying to isolate the product.

- Yields: 75–91%.

- Reduced ammoniation agent ratio (molar ratio of acid to ammoniation agent is 1:5 to 49).

- Lower wastewater discharge and environmental impact.

- Safer and more cost-effective operation.

| Parameter | Details |

|---|---|

| Starting Material | 3,4,5,6-tetrachloropyridine-2-formic acid or 4-chloropyridine-2-formic acid |

| pH Adjustment | Neutral (using NaOH, KOH, ammonium salts) |

| Amination Agent | Ammoniacal liquor, liquefied ammonia, volatile salts, ammonium bicarbonate |

| Temperature | 100–140 °C |

| Reaction Time | 0.5–10 hours |

| Product Isolation | Acidification to pH 1–2, filtration, drying |

| Yield | 75–91% |

This method is described in detail in patent CN1923810A, which highlights its industrial applicability and environmental benefits.

Halomethylation and Functional Group Transformations from Ester Precursors

Another synthetic approach involves preparing 4-amino-3,5,6-trichloro-2-(trichloromethyl)pyridine derivatives via functional group transformations starting from esterified intermediates.

- Preparation of methyl or other alkyl esters of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

- Conversion of the ester group (-COOR) at the 2-position to hydroxymethyl (-CH2OH) derivatives by hydrolysis.

- Subsequent transformation of hydroxymethyl groups to halomethyl groups (such as chloromethyl) using reagents like phosphorus trichloride, phosphorus pentachloride, or thionyl chloride.

- Reaction of halomethyl derivatives with amines or nitrogen bases to form various substituted aminotrichloropyridine compounds.

Reaction Conditions and Notes:

- Esterification can be catalyzed by silver nitrate in the presence of lower alcohols.

- Halogenation reactions are often conducted with phosphorus halides or thionyl chloride, sometimes in the presence of acid activators like zinc chloride or sulfuric acid to improve yields.

- Amination reactions with nitrogen bases or amines are carried out at temperatures ranging from 15°C to 100°C, often under sealed or reflux conditions.

- Purification involves washing with hot water to remove salts and recrystallization.

This method is versatile for preparing various functionalized derivatives and is documented extensively in US patent US3883541A.

Chlorination and Amination Starting from Nicotinic Acid Derivatives

A multi-step synthetic route involves:

- Chlorination of nicotinic acid with phosphorus trichloride and chlorine gas under controlled temperature and pressure to yield chlorinated pyridine intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine.

- Amination of these intermediates with liquid ammonia in an autoclave at elevated temperature and pressure (e.g., 80°C, 18–22 bar) to produce amino-chloropyridine derivatives.

- Isolation of intermediates by filtration and washing.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Nicotinic acid, PCl3, Cl2, 120–180 °C, 3 bar | 33% for 2-chloro-5-(trichloromethyl)pyridine; 60% for 2,3-dichloro-5-(trichloromethyl)pyridine |

| Amination | Liquid ammonia, 80 °C, 18–22 bar, 9 hours | 90% (intermediate) |

This method is useful for preparing key intermediates for further functionalization and is described in patent WO2014198278A1.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | 3,4,5,6-tetrachloropyridine-2-formic acid or 4-chloropyridine-2-formic acid | Ammoniacal liquor or ammonia, 100–140°C, 0.5–10 h, neutral pH | 75–91% | Industrially efficient, environmentally friendly |

| 2 | Esterified 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | Hydrolysis to hydroxymethyl, halogenation with PCl3 or SOCl2, amination with amines | Variable | Versatile for functional derivatives |

| 3 | Nicotinic acid | PCl3, Cl2 chlorination; liquid ammonia amination, elevated T and P | 33–90% | Multi-step, suitable for intermediate synthesis |

Detailed Research Findings and Practical Considerations

- The first method (amination of chloropyridine formic acids) offers a balance of high yield, safety, and environmental sustainability by optimizing ammoniation agent usage and minimizing wastewater.

- The second method allows for the synthesis of a broad range of derivatives by modifying the 2-position substituent, providing flexibility for agrochemical development.

- The third method demonstrates the feasibility of chlorination and amination under high pressure and temperature conditions, yielding important intermediates for further synthesis.

- Reaction parameters such as pH, temperature, pressure, and reagent ratios are critical for maximizing yield and purity.

- Recovery and recycling of unreacted ammonia in the first method further enhance cost-effectiveness and reduce environmental impact.

- Halogenation steps require careful control to avoid over-chlorination or decomposition, often necessitating catalysts or acid activators.

化学反応の分析

Substitution Reactions

The chlorine atoms on the pyridine ring and the trichloromethyl group participate in nucleophilic substitution under controlled conditions.

Halogen Replacement

The trichloromethyl group (-CCl₃) undergoes stepwise substitution with nucleophiles like amines, alkoxides, or thiols. For example:

-

Amination : Reacting with aqueous ammonia or primary/secondary amines yields derivatives with -NH₂, -NHR, or -NR₂ groups at the 2-position .

-

Alkoxylation : Treatment with sodium methoxide in methanol produces methoxymethyl analogs (e.g., 4-amino-3,5,6-trichloro-2-(methoxymethyl)pyridine) .

Ring Chlorine Substitution

The 3,5,6-chlorines exhibit lower reactivity but can be displaced under forcing conditions:

-

Hydrolysis : Heating with concentrated H₂SO₄ converts the trichloromethyl group to a carboxylic acid (-COOH) .

-

Aromatic Amination : Reaction with piperidine or morpholine replaces the 4-amino group with secondary amines .

Oxidation Pathways

-

Pyridine N-Oxide Formation : Treatment with H₂O₂ in trifluoroacetic acid (TFA) generates the corresponding N-oxide, enhancing solubility and altering electronic properties .

-

Trichloromethyl to Carboxylic Acid : Oxidative hydrolysis using H₂SO₄/HNO₃ converts -CCl₃ to -COOH (e.g., 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) .

Reduction Pathways

-

Dechlorination : LiAlH₄ or NaBH₄ selectively reduces C-Cl bonds, yielding partially dechlorinated products (e.g., 4-amino-3,6-dichloro derivatives) .

-

Trichloromethyl to Hydroxymethyl : NaBH₄ in aqueous ethanol reduces -CCl₃ to -CH₂OH, enabling further functionalization .

Acid-Catalyzed Hydrolysis

-

Ester Formation : Reacting with alcohols (e.g., methanol) in the presence of AgNO₃ produces methyl esters (e.g., methyl 4-amino-3,5,6-trichloropicolinate) .

-

Amide Formation : Treatment with NH₄OH yields carboxamide derivatives, which are intermediates for further modifications .

Base-Mediated Reactions

Functional Group Interconversion

The 2-position trichloromethyl group serves as a versatile handle for synthesizing diverse analogs:

Stability and Reaction Conditions

-

Thermal Stability : Decomposes above 160°C, releasing HCl gas .

-

pH Sensitivity : Hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12), forming carboxylic acids or dechlorinated byproducts .

This compound’s reactivity profile underscores its utility in agrochemical synthesis (e.g., picloram derivatives) and as a scaffold for antimicrobial agents . Patent data confirms scalability, with yields exceeding 85% in optimized industrial processes .

科学的研究の応用

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6H2Cl6N2 and a molecular weight of 314.81 g/mol. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is applied in various scientific fields.

Chemistry It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine Research is ongoing to explore its potential as a lead compound for developing new drugs targeting specific diseases.

Industry It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Bacterial Activity The compound has shown inhibitory effects against Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum, with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL for certain derivatives.

Fungal Activity It has also been tested against fungi such as Candida tenuis and Aspergillus niger, demonstrating considerable antifungal properties.

The mechanism of action of this compound involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The chlorinated structure may facilitate binding to active sites of enzymes involved in microbial metabolism, leading to disruption of their function.

Use as Pesticide

The compound is useful in pesticidal applications such as controlling nematocidal activity in soil . It can also modify and alter the growth of plants and plant parts and/or control the growth and killing of plants and plant parts .

Physico-chemical properties

4-amino-3,5,6-trichloro-2(functionally substituted methyl)pyridine compounds are white to light gray, beige, or yellow crystalline solids or liquids, generally of low to moderate solubility in water and of low to moderate or even high solubility in organic solvents such as acetone, xylene, ethanol, isopropyl alcohol, dimethylformamide, and dimethyl sulfoxide .

Other applications

作用機序

The mechanism of action of 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes . For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Chemical Identity :

- IUPAC Name: 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine

- Molecular Formula : C₆H₂Cl₆N₂

- Molecular Weight : 314.811 g/mol

- CAS Registry No.: 5005-62-9

- Key Properties: logP (Octanol-Water Partition Coefficient): 4.451, indicating high lipophilicity . Standard Enthalpies: ΔfH°solid = -182.6 kJ/mol; ΔcH°solid = -2971.3 kJ/mol . McVol (Molecular Volume): 165.04 mL/mol .

Synthesis: Produced by heating 4-amino-2,3,5-trichloro-6-(trichloromethyl)pyridine in strong acids like H₂SO₄ or H₃PO₄ at 80–180°C .

Comparison with Structurally Similar Compounds

Picloram (4-Amino-3,5,6-Trichloropicolinic Acid)

- Molecular Formula : C₆H₃Cl₃N₂O₂

- Molecular Weight : 241.46 g/mol

- CAS No.: 1918-02-1

- Key Differences :

- Contains a carboxylic acid (-COOH) group instead of trichloromethyl (-CCl₃) at position 2.

- Lower logP due to polar carboxylic acid, enhancing water solubility.

- Applications : Systemic herbicide (e.g., Tordon®) for broadleaf weed control .

- Toxicity : Classified as an endocrine disruptor .

Triclopyr (3,5,6-Trichloro-2-Pyridyloxyacetic Acid)

Nitrapyrin (2-Chloro-6-(Trichloromethyl)Pyridine)

4-Amino-3,5-Dichloro-2,6-Difluoropyridine

- Molecular Formula : C₅H₂Cl₂F₂N₂

- Molecular Weight : 198.99 g/mol

- CAS No.: 2840-00-8

- Key Differences :

Comparative Data Table

*Estimated based on structural analogs.

Structural and Functional Implications

- Amino Group Position: The 4-amino group in the target compound and Picloram directs reactivity in synthesis but diverges in applications due to Picloram’s carboxylic acid, which is critical for herbicidal activity .

- Fluorine vs. Chlorine: Fluorine in 4-Amino-3,5-dichloro-2,6-difluoropyridine increases electronegativity, improving binding to biological targets (e.g., auxin receptors in plants) .

生物活性

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine (CAS No. 5005-62-9) is a chlorinated pyridine derivative with the molecular formula CHClN and a molecular weight of 314.81 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 314.81 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Low to moderate in water; high in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance:

- Bacterial Activity : The compound has shown inhibitory effects against Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL for certain derivatives .

- Fungal Activity : It has also been tested against fungi such as Candida tenuis and Aspergillus niger, demonstrating considerable antifungal properties .

The mechanism of action of this compound involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The chlorinated structure may facilitate binding to active sites of enzymes involved in microbial metabolism, leading to disruption of their function.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have explored the cytotoxic effects of related compounds on cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). One study noted an IC50 value of 39.2 ± 1.7 μM for a derivative against MDA-MB-231 cells, indicating potential for further development as an anticancer agent .

- Agricultural Applications : As a nitrification inhibitor, it has been studied for its ability to reduce ammonia oxidation in agricultural soils, thereby enhancing nitrogen use efficiency in crops . This property is crucial for sustainable agricultural practices.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other trichloropyridine derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 2,3,5-Trichloro-6-(trichloromethyl)pyridine | Moderate | Limited |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Limited | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine?

- Methodological Answer : One-pot synthesis using halogenated pyridine precursors and sequential chlorination steps is commonly employed. For example, chlorination of pyridine derivatives with reagents like PCl₅ or SOCl₂ under controlled temperatures (40–80°C) can introduce trichloromethyl and amino groups. Intermediate purification via recrystallization (using ethanol/water mixtures) ensures high yields. Characterization via NMR (¹H, ¹³C) and IR spectroscopy is critical to confirm substitution patterns and functional groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.5–8.5 ppm) and amino groups (δ 4.5–5.5 ppm).

- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to validate the structure.

- Cross-referencing with elemental analysis (C, H, N, Cl%) resolves ambiguities in complex spectra .

Q. How does the compound’s solubility profile impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For kinetic or reactivity studies, pre-dissolution in DMSO followed by dilution in aqueous buffers (pH 7–9) is recommended. Solubility discrepancies across studies may arise from crystallinity differences; sonication or heating (≤60°C) can improve dispersion .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Due to its chlorinated structure, use fume hoods, nitrile gloves, and PPE. Monitor for respiratory irritation (H333 hazard). Waste disposal should follow EPA guidelines for halogenated organics. Stability tests under inert atmospheres (N₂/Ar) prevent decomposition during storage .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electron density maps to identify reactive sites. For example, the trichloromethyl group’s electrophilicity can be quantified via LUMO energy analysis. Molecular dynamics simulations (AMBER/CHARMM) further predict solvent effects on reaction pathways .

Q. What are the degradation pathways under varying pH conditions?

- Methodological Answer : Under acidic conditions (pH < 3), hydrolysis of trichloromethyl groups generates 3,5,6-trichloro-2-pyridinol (TCP-like derivatives). Alkaline conditions (pH > 10) promote dechlorination, forming amino-pyridine intermediates. LC-MS/MS with isotopic labeling (e.g., ¹⁸O-water) tracks degradation products, while quantum mechanical calculations validate proposed mechanisms .

Q. How do steric and electronic effects influence its biological activity?

- Methodological Answer : The trichloromethyl group’s steric bulk may hinder binding to enzyme active sites, while electron-withdrawing Cl atoms increase electrophilicity, enhancing reactivity with nucleophilic residues (e.g., cysteine thiols). Comparative assays with analogs (e.g., trifluoromethyl derivatives) isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition thresholds.

- Dynamic Light Scattering (DLS) : Assesses aggregation states in solution.

- High-Throughput Screening : Tests solubility across solvent libraries to identify outliers.

- Cross-validation with multiple batches minimizes batch-specific anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。